![molecular formula C7H7N3 B1359045 5-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 52090-69-4](/img/structure/B1359045.png)

5-Methyl-1H-pyrazolo[4,3-b]pyridine

Übersicht

Beschreibung

5-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the group of pyrazolopyridines . It has been described in more than 5500 references, including 2400 patents . This compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-b]pyridines, including 5-Methyl-1H-pyrazolo[4,3-b]pyridine, can be achieved through various synthetic methods . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

Molecular Structure Analysis

The molecular formula of 5-Methyl-1H-pyrazolo[4,3-b]pyridine is C7H7N3 . It has a molecular weight of 133.15 g/mol . The InChIKey of this compound is AHRWTDAXNXRLKR-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[4,3-b]pyridines are diverse and complex . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine include a molecular weight of 133.15 g/mol, a topological polar surface area of 41.6 Ų, and a complexity of 126 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Wissenschaftliche Forschungsanwendungen

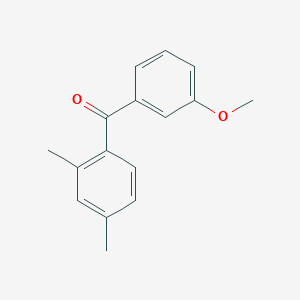

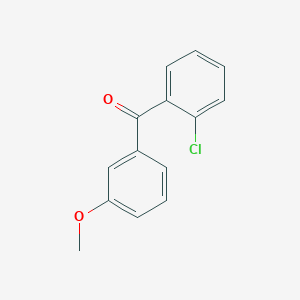

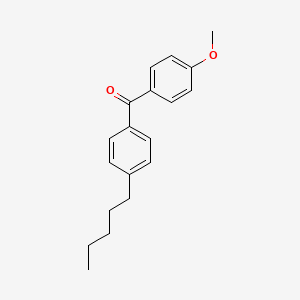

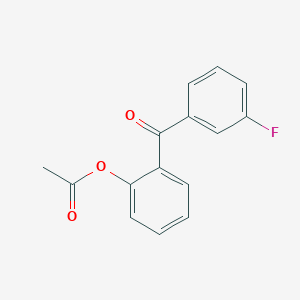

Synthesis and Characterization

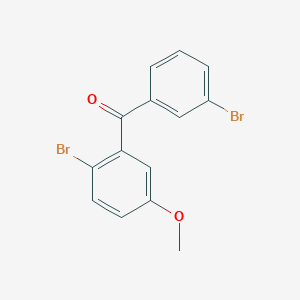

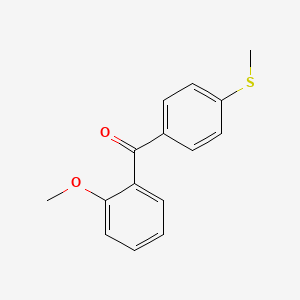

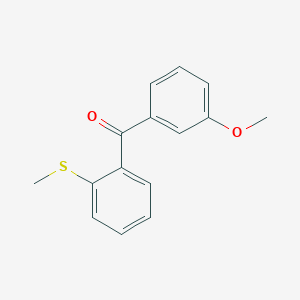

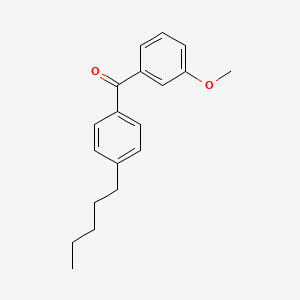

5-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives, specifically those with methoxy and hydroxy phenyl groups, have been synthesized and characterized for their physical properties. These derivatives exhibit stability at high temperatures, polycrystalline structure, and optical band gaps useful for device fabrication, demonstrating potential in materials science and electronics. For instance, El-Menyawy, Zedan, and Nawar (2019) synthesized derivatives showing rectification behavior in devices, highlighting their potential in semiconductor technology (El-Menyawy, Zedan, & Nawar, 2019).

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been extensively studied for their biomedical applications. These compounds present diverse substituents and have been synthesized through various methods, leading to potential applications in medicine. Donaire-Arias et al. (2022) provided a comprehensive review of these compounds, highlighting their significance in the biomedical field (Donaire-Arias et al., 2022).

Antibacterial Activity

Some novel pyrazolopyridine derivatives have been synthesized and demonstrated moderate to good antibacterial activity against various bacteria. This suggests potential applications in developing new antibacterial agents. Panda, Karmakar, and Jena (2011) conducted a study showing the effectiveness of these compounds against pathogens like P. aeruginosa and E. coli, indicating their potential in addressing bacterial infections (Panda, Karmakar, & Jena, 2011).

Synthesis Techniques

Advancements in synthesis techniques, such as microwave-assisted and ultrasound-promoted methods, have been developed to efficiently produce pyrazolopyridine derivatives. These techniques offer advantages like reduced reaction times and high yields, making the synthesis process more efficient and environmentally friendly. Nikpassand, Mamaghani, Shirini, and Tabatabaeian (2010) utilized ultrasound irradiation to achieve rapid synthesis with excellent yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Wirkmechanismus

Target of Action

The primary target of 5-Methyl-1H-pyrazolo[4,3-b]pyridine is Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

5-Methyl-1H-pyrazolo[4,3-b]pyridine interacts with its target, MTBPS, through a process known as molecular docking . This interaction results in the inhibition of the enzyme’s activity, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of Pantothenate Synthetase . This disruption leads to a decrease in the production of coenzyme A, which is vital for various biochemical reactions, including fatty acid synthesis and energy metabolism .

Result of Action

The molecular and cellular effects of 5-Methyl-1H-pyrazolo[4,3-b]pyridine’s action primarily involve the inhibition of Pantothenate Synthetase . This inhibition disrupts the biosynthesis of pantothenate, leading to a decrease in the production of coenzyme A . As a result, the compound exhibits promising antitubercular activity .

Eigenschaften

IUPAC Name |

5-methyl-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6-7(9-5)4-8-10-6/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWTDAXNXRLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612147 | |

| Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1H-pyrazolo[4,3-b]pyridine | |

CAS RN |

52090-69-4 | |

| Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52090-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)

![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)

![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)